Tripropylene glycol mono-n-butyl ether

Description

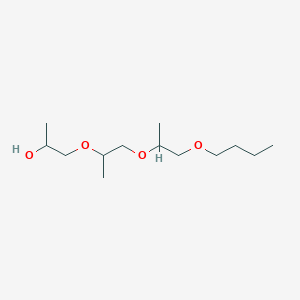

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(1-butoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O4/c1-5-6-7-15-9-12(3)17-10-13(4)16-8-11(2)14/h11-14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORVPHHKJFSORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)OCC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973032 | |

| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57499-93-1, 55934-93-5 | |

| Record name | 2-Propanol, 1-(2-(2-butoxy-1-methylethoxy)-1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PPG-3 BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N34Z34O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tripropylene glycol mono-n-butyl ether chemical properties

An In-depth Technical Guide to Tripropylene Glycol Mono-n-Butyl Ether (TPnB)

Section 1: Core Chemical Identity and Overview

This compound, commonly referred to as TPnB, is a high-boiling, colorless liquid with a mild odor, belonging to the P-series of glycol ethers.[1] Its unique molecular structure, which incorporates a terminal hydroxyl group, ether linkages, and a terminal butyl group, imparts a versatile combination of properties. This includes excellent solvency for a wide range of polar and non-polar substances, miscibility with both water and organic solvents, and a slow evaporation rate.[2][3] These characteristics make it a highly effective and versatile solvent, coupling agent, and coalescent in numerous industrial and consumer applications, from high-performance coatings to specialty cleaning formulations.[4] Furthermore, its favorable safety and environmental profile, including low toxicity and exemption from VOC regulations in the U.S., has positioned it as a preferred replacement for more hazardous solvents like ethylene glycol monobutyl ether (EGBE).[2][5]

Key Identifiers:

-

Chemical Name: Tri(propylene glycol) monobutyl ether[6]

-

Synonyms: TPnB, Dowanol TPnB, Arcosolv TPnB, PPG-3 Butyl Ether[7]

-

CAS Number: 55934-93-5[8]

-

Molecular Formula: C₁₃H₂₈O₄[7]

Section 2: Physicochemical Properties

The performance of TPnB in various applications is a direct result of its distinct physical and chemical properties. Its high boiling point and low vapor pressure are critical for its use as a slow-evaporating solvent, while its solvency characteristics are dictated by the balance of hydrophilic and lipophilic moieties within its structure.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 248.36 g/mol | [9][10] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Odor | Mild, sweet | [2] |

| Boiling Point | 265–276 °C (at 760 mmHg) | [2][10][11] |

| Melting Point | -75 °C | [10][12] |

| Density | 0.93 - 0.95 g/cm³ (at 20-25 °C) | [2][11][13] |

| Flash Point | 125 °C (125.6 °C) - closed cup | [6] |

| Vapor Pressure | <0.01 mmHg (0.002 hPa) at 20-25 °C | [2][9][13] |

| Water Solubility | 40.2 g/L at 20 °C (Miscible) | [2][11] |

| log Kow (Octanol-Water Partition Coefficient) | 1.9 - 2.1 | [2][11] |

| Refractive Index (n20/D) | 1.432 | [10][11] |

| Viscosity | ~8.8 mm²/s (kinematic) | [11] |

Structural and Solvency Characteristics

TPnB is an amphiphilic molecule, possessing both a hydrophilic (water-loving) terminal hydroxyl group and a lipophilic (oil-loving) butyl ether tail and polypropylene glycol backbone. This dual nature is the foundation of its utility as a "coupling agent," enabling it to create stable blends of otherwise immiscible substances, such as oil and water in cleaning formulations.[3] Its excellent solvency extends to a wide array of resins, oils, waxes, and dyes.[2][12]

Section 3: Synthesis and Manufacturing

The industrial production of this compound is achieved through the base-catalyzed propoxylation of n-butanol. This process involves the sequential addition of three propylene oxide units to a starting n-butanol molecule.

Reaction Mechanism

The synthesis is a nucleophilic substitution (SN2) reaction.[14] It proceeds in three main stages:

-

Activation: A strong base, typically an alkali catalyst like potassium hydroxide (KOH), deprotonates the n-butanol, forming a more nucleophilic butoxide anion.[14]

-

Initiation: The butoxide anion attacks one of the carbon atoms of the propylene oxide ring, causing the ring to open and forming the first ether linkage. This creates a new alkoxide.

-

Propagation: The newly formed alkoxide attacks a second, and subsequently a third, propylene oxide molecule. Each step adds another propylene glycol unit to the chain.[14]

-

Termination: The reaction is terminated by neutralization, which protonates the final alkoxide to yield the terminal hydroxyl group of the TPnB molecule.

The reaction temperature is typically controlled to manage the exothermic nature of the ring-opening reaction and to prevent side reactions.[15]

Synthesis Workflow Diagram

Caption: Industrial synthesis of TPnB via base-catalyzed propoxylation.

Section 4: Key Applications and Mechanism of Action

The versatility of TPnB allows its use across a diverse range of fields. The causality behind its effectiveness lies in the direct relationship between its physicochemical properties and the performance requirements of each application.

Coatings and Inks

-

Mechanism: In waterborne latex paints, TPnB functions as a highly effective coalescing agent.[15] As water evaporates from the paint film, the hydrophobic TPnB molecules migrate into the latex polymer particles, softening them and reducing the minimum film formation temperature (MFFT). This allows the particles to fuse together into a continuous, durable, and crack-free film.[15] Its slow evaporation rate extends the "open time" of the paint, improving flow and leveling for a smoother finish.[15]

-

Expert Insight: The choice of TPnB over faster-evaporating coalescents is a deliberate strategy to prevent premature skinning of the paint surface, which can trap solvents and lead to film defects. Its balanced hydrophilic-lipophilic nature ensures it remains stable within the formulation but partitions effectively into the polymer phase during the critical drying stage.

Coalescing Agent Mechanism Diagram

Caption: TPnB (T) facilitates the fusion of polymer particles (P).

Cleaners and Degreasers

-

Mechanism: TPnB is a key ingredient in heavy-duty industrial and institutional cleaners. Its ability to dissolve both water-soluble soils and hydrophobic oils and greases makes it an excellent coupling agent and active solvent.[3] It reduces the interfacial tension between the cleaning solution and the soiled surface, allowing for effective lifting and removal of contaminants.

-

Expert Insight: In floor wax strippers, for example, TPnB's solvency is strong enough to break down aged polymer films without being overly aggressive to the underlying substrate. Its low volatility ensures it remains on the surface long enough to act, a critical factor for performance.

Personal Care and Cosmetics

-

Mechanism: In personal care products, TPnB acts as a non-irritating solvent and emollient.[4][7] It can be used to dissolve active ingredients and fragrances, improving their delivery and stability in creams and lotions.[4] Its emollient properties contribute to a smooth skin feel.

-

Expert Insight: The low potential for skin irritation and sensitization is a primary reason for its selection in this field.[2] Toxicological data showing no teratogenic effects further supports its use in consumer-facing products where safety is paramount.[2]

Section 5: Analytical and Quality Control Methodologies

Ensuring the quality and consistency of TPnB is critical for its industrial use. A combination of chromatographic and physical property tests are employed for quality assurance.

Typical Quality Control Workflow

Caption: A standard quality control process for TPnB batches.

Experimental Protocol: Kinematic Viscosity Measurement

This protocol is a summary of the methodology described in ASTM D445.[2]

-

Objective: To determine the kinematic viscosity of TPnB, which is a measure of its resistance to flow under gravity.[2]

-

Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, thermometer, stopwatch.

-

Methodology:

-

Temperature Control: The viscometer is placed in a constant temperature bath until it reaches the specified test temperature (e.g., 25 °C). Temperature stability is critical for accuracy.[11]

-

Sample Loading: The TPnB sample is filtered to remove any particulate matter and charged into the viscometer.

-

Flow Measurement: The sample is drawn up through the capillary to a point above the upper timing mark.

-

Timing: The time it takes for the liquid meniscus to flow between the upper and lower timing marks is measured precisely with a stopwatch.[4]

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.[4] The result is typically reported in centistokes (cSt) or mm²/s.[13]

-

Experimental Protocol: Surface Tension Measurement

This protocol is a summary based on the principles of ASTM D1331, Method C (Wilhelmy Plate).[3][16]

-

Objective: To measure the surface tension of TPnB, which influences its wetting and dispersing properties.

-

Apparatus: Tensiometer, Wilhelmy plate (typically platinum), sample vessel.

-

Methodology:

-

Apparatus Setup: The Wilhelmy plate is cleaned thoroughly and suspended from the tensiometer's balance.

-

Sample Preparation: The TPnB sample is placed in the vessel, and the vessel is raised until the liquid surface just touches the bottom edge of the plate.

-

Force Measurement: The surface tension of the liquid pulls the plate downward. The tensiometer measures the force required to pull the plate from the liquid.

-

Calculation: The surface tension is calculated from the measured force, the wetted perimeter of the plate, and the contact angle (which is assumed to be zero for a properly wetted plate).

-

Section 6: Safety, Handling, and Environmental Profile

Toxicology and Safety

-

Acute Effects: TPnB exhibits low acute toxicity via oral and dermal routes (Oral LD₅₀ rat: >5,000 mg/kg; Dermal LD₅₀ rabbit: >2,000 mg/kg).[2] It is considered a mild skin irritant and can cause serious eye irritation.[16] It is a lachrymator, meaning it can induce tearing.[9]

-

Chronic Effects: Studies have shown no teratogenic (birth defect-causing) effects.[2] It is not classified as a carcinogen or mutagen.

-

Handling: Standard personal protective equipment (PPE), including nitrile gloves and safety goggles, is recommended.[2][17] Work should be conducted in well-ventilated areas, especially when handling at elevated temperatures.[17]

Storage and Stability

TPnB is chemically stable under normal conditions and is not reactive.[13] It should be stored in tightly closed containers, such as high-density polyethylene (HDPE) drums, away from strong oxidizing agents.[2][17] It is considered a combustible liquid but is not classified as flammable.[11]

Environmental Profile

-

Biodegradability: TPnB is moderately biodegradable.[2]

-

Bioaccumulation: It has a low potential for bioaccumulation, as indicated by its log Kow value.[2]

-

Aquatic Toxicity: It exhibits low toxicity to aquatic organisms (LC₅₀ fish, 96h: >100 mg/L).[2]

-

Regulatory: In the United States, TPnB is exempt from federal VOC regulations under 40 CFR 51.100(s)(1).[2] In Europe, it is registered under REACH and is not classified as a Substance of Very High Concern (SVHC).[2]

Section 7: Conclusion

This compound is a high-performance, multifunctional solvent with a well-characterized and favorable technical profile. Its unique balance of solvency, low volatility, and safety makes it an essential ingredient in modern formulations, particularly where environmental compliance and user safety are priorities. For researchers and drug development professionals, its properties as a stable, non-reactive, and effective solvent for a wide range of compounds present opportunities in formulation development and delivery systems. A thorough understanding of its chemical and physical properties, as detailed in this guide, is crucial for leveraging its full potential while ensuring safe and responsible use.

Section 8: References

-

China Amines Co. (n.d.). Tripropylene Glycol Monobutyl Ether Suppliers - Specialty Chemical Manufacturers. Retrieved January 20, 2026, from

-

Jiangsu Yida Chemical Co., Ltd. (2025, November 25). What Are the Key Benefits of Tripropylene Glycol Monobutyl Ether in Formulation Applications? Retrieved January 20, 2026, from

-

Adress Chemical. (n.d.). Tripropylene Glycol Butyl Ether MSDS/SDS. Retrieved January 20, 2026, from

-

Carl ROTH. (n.d.). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved January 20, 2026, from

-

Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL N-BUTYL ETHER. Retrieved January 20, 2026, from

-

Carl ROTH. (2024, March 1). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved January 20, 2026, from

-

PubChem. (n.d.). Tripropylene glycol n-butyl ether. Retrieved January 20, 2026, from

-

CymitQuimica. (n.d.). CAS 55934-93-5: Tripropylene glycol monobutyl ether. Retrieved January 20, 2026, from

-

ChemicalBook. (n.d.). TRI(PROPYLENE GLYCOL) BUTYL ETHER. Retrieved January 20, 2026, from

-

Haz-Map. (n.d.). Tripropylene glycol n-butyl ether - Hazardous Agents. Retrieved January 20, 2026, from

-

Jiangsu Yida Chemical Co., Ltd. (2025, November 25). How Does Tripropylene Glycol Monobutyl Ether Improve Performance in Water-Based Paints? Retrieved January 20, 2026, from

-

NIST. (n.d.). Tripropylene glycol, monobutyl ether. Retrieved January 20, 2026, from

-

National Toxicology Program (NTP). (n.d.). Nomination Background: Propylene glycol mono-t-butyl ether. Retrieved January 20, 2026, from

-

ChemicalBook. (n.d.). TRI(PROPYLENE GLYCOL) BUTYL ETHER. Retrieved January 20, 2026, from

-

CymitQuimica. (n.d.). CAS 55934-93-5: Tripropylene glycol monobutyl ether. Retrieved January 20, 2026, from

-

PubChem. (n.d.). Tripropylene glycol n-butyl ether. Retrieved January 20, 2026, from

-

U.S. Environmental Protection Agency (EPA). (2019, August 15). Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (Tripropylene Glycol n-Butyl Ether) Final Designation. Retrieved January 20, 2026, from

-

Eurochem Engineering. (n.d.). Polyethoxylation and polypropoxylation. Retrieved January 20, 2026, from

-

Venus Ethoxyethers. (n.d.). Propoxylation Process | Propylene Oxide Derivatives. Retrieved January 20, 2026, from

-

Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL N-BUTYL ETHER. Retrieved January 20, 2026, from

-

Sigma-Aldrich. (n.d.). Tri(propylene glycol) butyl ether, mixture of isomers 90%. Retrieved January 20, 2026, from

-

Carl ROTH. (n.d.). Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5. Retrieved January 20, 2026, from

Sources

- 1. ASTM D1331: Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface Active Agents : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. tamson-instruments.com [tamson-instruments.com]

- 5. CN1803743A - Tripropylene glycol synthesis method - Google Patents [patents.google.com]

- 6. Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 7. CAS 55934-93-5: Tripropylene glycol monobutyl ether [cymitquimica.com]

- 8. Tripropylene glycol n-butyl ether | C13H28O4 | CID 60196418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ASTM D445 - eralytics [eralytics.com]

- 10. TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5 [chemicalbook.com]

- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. img.antpedia.com [img.antpedia.com]

- 13. img.antpedia.com [img.antpedia.com]

- 14. eurochemengineering.com [eurochemengineering.com]

- 15. researchgate.net [researchgate.net]

- 16. ASTM D1331-14 | KRÜSS Scientific [kruss-scientific.com]

- 17. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Physical Characteristics of Tripropylene Glycol Mono-n-Butyl Ether (TPnB)

Introduction: Understanding the Molecular Versatility of Tripropylene Glycol Mono-n-Butyl Ether

This compound, commonly referred to as TPnB, is a high-boiling, colorless liquid with a mild odor, belonging to the P-series of glycol ethers.[1] Its unique molecular structure, consisting of three repeating propylene glycol units capped with a butyl ether group, imparts a set of physical characteristics that make it a highly versatile and effective solvent in a myriad of industrial and research applications.[2][3] This guide provides an in-depth exploration of the core physical characteristics of TPnB, offering researchers, scientists, and drug development professionals the technical insights necessary to leverage its properties in their work. The discussion will not only present the quantitative data but also delve into the causal relationships between its chemical architecture and its functional behavior, with a focus on practical implications in formulation and experimental design. In the pharmaceutical and agrochemical sectors, TPnB is valued as a solvent and carrier for topical preparations and as a stabilizing additive in pesticide formulations.[4]

Chemical Identity and Molecular Structure

A fundamental understanding of a chemical's physical behavior begins with its identity and structure. TPnB is identified by the CAS Number 55934-93-5.[2] Its molecular formula is C13H28O4, with a corresponding molecular weight of approximately 248.36 g/mol .[5]

The structure of TPnB is key to its functionality. It features a hydrophobic butyl group at one end and a hydroxyl group at the other, with a chain of three propylene glycol units in between. This amphipathic nature, possessing both hydrophobic and hydrophilic characteristics, is the primary driver for its broad solvency.

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

The utility of a solvent in a research or formulation context is dictated by its physical and chemical properties. The following table summarizes the key characteristics of TPnB, with data compiled from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1][6] |

| Odor | Mild, faintly perceptible | [3][7] |

| Molecular Formula | C13H28O4 | [2] |

| Molecular Weight | 248.36 g/mol | [5] |

| CAS Number | 55934-93-5 | [2][7] |

| Density | 0.93 - 0.953 g/cm³ at 20-25°C | [3][6][7][8][9] |

| Boiling Point | 275 - 284 °C at 760 mmHg | [3][7][8][9][10] |

| Melting/Freezing Point | -75 °C | [7][9][11] |

| Flash Point | 124.8 - 125.6 °C | [7][8][10] |

| Auto-ignition Temperature | 202 °C | [7] |

| Vapor Pressure | <0.01 - 0.002 mmHg at 20-25°C | [5][6][7][11] |

| Viscosity | 8.175 - 8.79 mm²/s (kinematic) at 20°C | [7][11] |

| Refractive Index | 1.432 - 1.441 at 20-25°C | [9][11] |

| Water Solubility | 3 - 40.2 g/L at 20°C | [7][9][11] |

| Partition Coefficient (log P) | 1.88 - 1.896 | [7] |

Implications of Key Physical Characteristics in Research and Drug Development

The physical properties of TPnB have significant implications for its application in scientific research and pharmaceutical development.

Solvency and Miscibility: TPnB's amphipathic nature allows it to dissolve a wide range of both polar and non-polar substances.[6][12] This makes it an excellent "bridge solvent" for creating stable formulations of otherwise immiscible components, a critical requirement in drug delivery systems where both aqueous and lipid-based ingredients are often present.[12] Its high organic solubility and moderate water solubility enable its use in creating microemulsions and enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

Low Volatility and High Boiling Point: With a boiling point well above 270°C and a very low vapor pressure, TPnB is classified as a slow-evaporating solvent. This characteristic is highly advantageous in applications requiring long processing times or where solvent loss would alter the concentration of a formulation. In drug development, this ensures consistency in topical applications and coatings, where a controlled and uniform film formation is desired.[13] The low volatility also minimizes inhalation exposure for researchers in a laboratory setting.[6]

Viscosity and Surface Tension: TPnB exhibits a relatively low viscosity for its molecular weight, which facilitates its handling and mixing in formulations. Its notable ability to lower surface tension is particularly beneficial in cleaning and coating applications, where it promotes wetting and spreading. In pharmaceutical preparations, this property can enhance the penetration of active ingredients through biological membranes.

Experimental Protocols for Property Verification

To ensure the quality and consistency of TPnB for research and development, it is crucial to have standardized protocols for verifying its key physical properties.

Protocol 1: Determination of Density using a Pycnometer

-

Objective: To accurately measure the density of a TPnB sample.

-

Apparatus: A calibrated pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the TPnB sample and repeat step 3.

-

Dry the outside of the pycnometer and weigh it.

-

-

Calculation:

-

Density of TPnB = [(Mass of pycnometer + TPnB) - (Mass of empty pycnometer)] / [(Mass of pycnometer + water) - (Mass of empty pycnometer)] * Density of water at the test temperature.

-

-

Self-Validation: The protocol is self-validating through the use of a calibrated pycnometer and a known density standard (distilled water). The temperature control ensures the accuracy and reproducibility of the measurement.

Protocol 2: Determination of Refractive Index using an Abbe Refractometer

-

Objective: To measure the refractive index of a TPnB sample.

-

Apparatus: An Abbe refractometer with a circulating water bath for temperature control.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Set the circulating water bath to the desired temperature (e.g., 20°C) and allow the refractometer prisms to equilibrate.

-

Place a few drops of the TPnB sample onto the lower prism.

-

Close the prisms and allow the sample to reach thermal equilibrium.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

-

-

Self-Validation: The use of a calibrated instrument and a standard with a known refractive index ensures the accuracy of the measurement. Maintaining a constant temperature is critical for reproducibility.

Caption: Workflow for verifying physical properties of TPnB.

Safety and Handling Considerations

While TPnB has a relatively low toxicity profile, it is important to adhere to standard laboratory safety practices.[14] It can cause mild skin irritation and serious eye irritation. Therefore, the use of personal protective equipment, including nitrile gloves and safety goggles, is recommended.[15] Due to its low volatility, the risk of inhalation is minimal under normal conditions; however, adequate ventilation should be ensured, especially when working at elevated temperatures.[6][7] TPnB is a combustible liquid but is not readily flammable.[7] It should be stored in a tightly closed container in a well-ventilated area, away from sources of ignition.[15]

Conclusion

This compound is a high-performance solvent with a unique combination of physical characteristics that make it highly valuable for researchers, scientists, and drug development professionals. Its strong solvency for a wide range of materials, low volatility, and favorable safety profile enable its use in a variety of sophisticated applications, from creating stable pharmaceutical formulations to acting as an effective coalescing agent in coatings. A thorough understanding of its physical properties, as detailed in this guide, is essential for harnessing its full potential in the laboratory and in the development of new technologies and products.

References

- Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL N-BUTYL ETHER.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Structure and Synonyms of TPnB.

- China Amines Co. (n.d.). Tripropylene Glycol Monobutyl Ether Suppliers.

- Carl ROTH. (n.d.). Safety Data Sheet: Tri(propylene glycol) monobutyl ether.

- Carl ROTH. (n.d.). Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5.

- Carl ROTH. (2024, March 1). Safety Data Sheet: Tri(propylene glycol) monobutyl ether.

- Parchem. (n.d.). Tripropylene Glycol n-Butyl Ether (Cas 55934-93-5).

- Adress Chemical. (n.d.). What is Tripropylene Glycol N-Butyl Ether - Properties & Specifications.

- (n.d.). CAS 55934-93-5 Tripropylene Glycol Monobutyl Ether High Boiling Organic Solvent.

- Adress Chemical. (n.d.). Tripropylene Glycol Butyl Ether MSDS/SDS.

- ChemicalBook. (n.d.). TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5.

- Haz-Map. (n.d.). Tripropylene glycol n-butyl ether - Hazardous Agents.

- National Center for Biotechnology Information. (n.d.). Tripropylene glycol n-butyl ether. PubChem.

- CymitQuimica. (n.d.). CAS 55934-93-5: Tripropylene glycol monobutyl ether.

- U.S. Environmental Protection Agency. (2019, August 15). Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (Tripropylene Glycol n-Butyl Ether) Final Designation.

- Ataman Kimya. (n.d.). DOWANOL TPnB Glycol Ether.

- (2025, November 8). Pharmaceutical and Agrochemical Applications of Tripropylene Glycol n-Butyl Ether.

- SpecialChem. (2024, November 20). DOWANOL™ TPnB (Solvent) by Dow: Technical Datasheet.

- Jiangsu Yida Chemical Co., Ltd. (2025, November 25). What Are the Key Benefits of Tripropylene Glycol Monobutyl Ether in Formulation Applications?.

Sources

- 1. Tripropylene glycol n-butyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 2. nbinno.com [nbinno.com]

- 3. What is Tripropylene Glycol N-Butyl Ether - Properties & Specifications [adress-chemical.com]

- 4. nbinno.com [nbinno.com]

- 5. Tripropylene glycol n-butyl ether | C13H28O4 | CID 60196418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chinaamines.com [chinaamines.com]

- 7. carlroth.com [carlroth.com]

- 8. CAS 55934-93-5 Tripropylene Glycol Monobutyl Ether High Boiling Organic Solvent [ethersolvent.com]

- 9. TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5 [chemicalbook.com]

- 10. Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 11. parchem.com [parchem.com]

- 12. What Are the Key Benefits of Tripropylene Glycol Monobutyl Ether in Formulation Applications? [ethersolvent.com]

- 13. specialchem.com [specialchem.com]

- 14. CAS 55934-93-5: Tripropylene glycol monobutyl ether [cymitquimica.com]

- 15. carlroth.com [carlroth.com]

An In-depth Technical Guide to Trazodone Impurity A (Trazodone N-oxide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trazodone, an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, undergoes extensive metabolism in the body, leading to the formation of various metabolites.[1] One of these is Trazodone Impurity A, also known as Trazodone N-oxide. As a significant metabolite and potential impurity in the drug substance, a thorough understanding of its physicochemical properties, analytical characterization, and metabolic origin is crucial for drug development professionals and researchers. This guide provides a comprehensive overview of Trazodone Impurity A, consolidating available technical data to support research and quality control efforts.

Chemical Identity and Physicochemical Properties

Trazodone Impurity A is the N-oxide derivative of Trazodone, formed by the oxidation of the nitrogen atom in the piperazine ring. Its chemical and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 4-(3-chlorophenyl)-1-[3-(3-oxo-2,3-dihydro[1][2][3]triazolo[4,3-a]pyridin-2-yl)propyl]piperazine 1-oxide | [4][5] |

| Synonyms | Trazodone N-oxide, Trazodone EP Impurity A | [4][5] |

| CAS Number | 55290-68-1 (free base), 55290-66-9 (HCl salt) | [6] |

| Molecular Formula | C₁₉H₂₂ClN₅O₂ | [2] |

| Molecular Weight | 387.86 g/mol | [2] |

| Appearance | Pale Yellow Solid | [7] |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [2] |

| Melting Point | Data not available | |

| pKa | Data not available |

Metabolic Formation and Significance

Trazodone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[1] The formation of Trazodone N-oxide is a key metabolic pathway. In vitro studies using human liver microsomes have identified that the N-oxidation of Trazodone is mediated by multiple enzymes, with a significant contribution from flavin-containing monooxygenases (FMOs) and to a lesser extent, Cytochrome P450 3A4 (CYP3A4).[1]

The significance of Trazodone N-oxide lies in its status as a major metabolite. Understanding its formation is critical for comprehending the overall pharmacokinetics and potential drug-drug interactions of Trazodone. The metabolic pathway leading to Trazodone N-oxide is illustrated in the following diagram.

Caption: Metabolic pathway of Trazodone to Trazodone N-oxide.

Experimental Protocols: Analytical Characterization

The quantification and characterization of Trazodone and its impurities, including Trazodone N-oxide, are essential for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Trazodone and Related Impurities

This protocol is a synthesis of methodologies described in the scientific literature for the separation and quantification of Trazodone and its process-related impurities.[3][8]

Objective: To develop and validate an HPLC method for the determination of Trazodone and Trazodone Impurity A in a drug substance.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 10 µm particle size)[8]

Reagents and Materials:

-

Trazodone Hydrochloride reference standard

-

Trazodone Impurity A reference standard

-

Methanol (HPLC grade)[8]

-

Acetonitrile (HPLC grade)[8]

-

Tetrahydrofuran (HPLC grade)[8]

-

Trifluoroacetic acid (TFA)[8]

-

Water (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid in water (e.g., 180:180:40:600 v/v/v/v).[8]

-

Flow Rate: 1.5 mL/min.[8]

-

Column Temperature: Ambient.

-

Detection Wavelength: 252 nm.[8]

-

Injection Volume: 10 µL.[8]

Methodology:

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Trazodone Hydrochloride and Trazodone Impurity A reference standards in the mobile phase to obtain a known concentration.

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the Trazodone drug substance sample in the mobile phase to achieve a target concentration.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

-

Data Analysis:

-

Identify the peaks corresponding to Trazodone and Trazodone Impurity A based on their retention times compared to the standard.

-

Calculate the concentration of Trazodone Impurity A in the sample using the peak area response and the concentration of the standard.

-

Causality Behind Experimental Choices:

-

C18 Column: The choice of a C18 column is based on its reverse-phase characteristics, which are well-suited for the separation of moderately polar compounds like Trazodone and its N-oxide.[8]

-

Mobile Phase Composition: The combination of organic solvents (methanol, acetonitrile, tetrahydrofuran) and an acidic aqueous phase (trifluoroacetic acid in water) allows for the effective separation of the parent drug from its more polar N-oxide impurity.[8] The trifluoroacetic acid helps to improve peak shape by suppressing the ionization of basic analytes.

-

UV Detection at 252 nm: This wavelength is chosen as it provides good absorbance for both Trazodone and its related compounds, ensuring high sensitivity for detection.[8]

The following diagram illustrates the general workflow for the HPLC analysis of Trazodone and its impurities.

Caption: General workflow for HPLC analysis of Trazodone Impurity A.

Conclusion

Trazodone Impurity A (Trazodone N-oxide) is a critical molecule to consider during the development and quality control of Trazodone. Its formation through metabolic N-oxidation highlights the importance of understanding the drug's biotransformation. The analytical methods outlined in this guide provide a robust framework for its detection and quantification, ensuring the safety and efficacy of the final drug product. Further research to determine its specific physicochemical properties, such as melting point and pKa, would provide a more complete profile of this significant impurity.

References

-

Allmpus. Trazodone BP Impurity A | Trazodone N1-Oxide. [Link]

-

Bapiro, T. E., et al. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. [Link]

-

Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]

-

Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharma Chemica, 2(2), 246-256. [Link]

-

GLP Pharma Standards. Trazodone EP Impurity A | CAS No- 55290-68-1. [Link]

-

SynZeal. Trazodone EP Impurity A (HCl) | 55290-66-9. [Link]

-

Alentris Research Pvt. Ltd. Trazodone EP Impurity A. [Link]

Sources

- 1. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. allmpus.com [allmpus.com]

- 3. Trazodone CAS#: 19794-93-5 [m.chemicalbook.com]

- 4. 4-(3-Chlorophenyl)-1-[3-(3-oxo-2,3-dihydro-1,2,4-triazolo[4,3-a]pyridin-2-yl)propyl]piperazine N1-Oxide Hydrochloride (Trazodone N-Oxide Hydrochloride) [lgcstandards.com]

- 5. Trazodone EP Impurity A | 55290-68-1 [chemicea.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. dl.icdst.org [dl.icdst.org]

- 8. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Tripropylene Glycol Mono-n-Butyl Ether

Abstract

Tripropylene glycol mono-n-butyl ether (TPnB) is a high-boiling, low-volatility solvent with a wide range of industrial applications, including in coatings, inks, and cleaning formulations.[1][2] Its synthesis, primarily through the base-catalyzed reaction of n-butanol with propylene oxide, presents a fascinating study in reaction engineering and catalysis. This technical guide provides a comprehensive overview of the synthesis pathways for TPnB, with a focus on the underlying chemical principles, reaction mechanisms, catalyst selection, and process optimization. A detailed experimental protocol for the laboratory-scale synthesis and purification of TPnB is also presented, offering researchers and drug development professionals a practical resource for its preparation and study.

Introduction: The Propylene Glycol Ether Family

Propylene glycol ethers (PGEs) are a versatile class of organic solvents characterized by the presence of both ether and alcohol functional groups.[3] They are generally produced by the reaction of an alcohol with propylene oxide.[4] The sequential addition of propylene oxide units leads to the formation of a series of glycol ethers, from mono- to di- and tripropylene glycol ethers. TPnB, a member of this family, is a mixture of up to eight isomers, which contributes to its unique solvency and performance characteristics.[5]

Core Synthesis Pathway: Base-Catalyzed Propoxylation of n-Butanol

The primary industrial route to this compound is the sequential, base-catalyzed addition of propylene oxide to n-butanol. This process, known as propoxylation, occurs in a stepwise manner, as illustrated in the workflow below.

Caption: Simplified mechanism of base-catalyzed propoxylation.

Catalyst Selection: Homogeneous vs. Heterogeneous

While homogeneous catalysts like NaOH and KOH are effective, they present challenges in separation and can lead to corrosion issues. [6]Heterogeneous catalysts, such as strongly basic anion exchange resins or modified metal oxides, offer significant advantages, including ease of separation, reusability, and milder reaction conditions, contributing to a more environmentally friendly process. [6]Ionic liquids have also emerged as promising catalysts, demonstrating high catalytic efficiencies. [7]

Controlling Selectivity for this compound

The production of TPnB as the primary product, rather than a byproduct, can be achieved by manipulating the reaction conditions. A key strategy is to use the distillation bottoms from the production of propylene glycol mono-n-butyl ether as the feedstock. [8]This starting material is already enriched with mono- and dipropylene glycol butyl ethers, which can then be further reacted with propylene oxide to yield the desired tripropylene adduct.

Key parameters to control selectivity include:

-

Molar Ratio of Reactants: A higher molar ratio of propylene oxide to n-butanol will favor the formation of higher-order glycol ethers.

-

Temperature and Pressure: These parameters influence the reaction rate and the solubility of propylene oxide in the reaction mixture.

-

Catalyst Concentration: The concentration of the catalyst will affect the rate of all reaction steps.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol outlines a representative laboratory-scale synthesis of TPnB. Safety Precaution: Propylene oxide is a highly flammable, volatile, and carcinogenic substance. [9]All handling of propylene oxide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including butyl rubber gloves and safety goggles. [6][8]

Materials and Equipment

-

n-Butanol

-

Propylene Oxide

-

Potassium Hydroxide (KOH)

-

Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

-

Heating mantle with a temperature controller

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Vacuum distillation apparatus

Synthesis Procedure

-

Reaction Setup: In a three-neck round-bottom flask, place n-butanol and a catalytic amount of potassium hydroxide (e.g., 1-2% by weight of n-butanol).

-

Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) to remove air and moisture.

-

Heating: Heat the mixture to the desired reaction temperature (e.g., 100-140°C) with stirring.

-

Propylene Oxide Addition: Slowly add propylene oxide to the reaction mixture through the dropping funnel. The addition should be controlled to maintain the reaction temperature and prevent a runaway reaction. The molar ratio of propylene oxide to n-butanol should be greater than 3:1 to favor the formation of TPnB.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC).

-

Reaction Completion: Once the desired conversion is achieved, cool the reaction mixture to room temperature.

-

Catalyst Neutralization: If a homogeneous catalyst was used, neutralize it with an acid (e.g., acetic acid or phosphoric acid) to a neutral pH.

-

Purification: The crude product is then purified by vacuum distillation. The distillation is typically carried out in stages to first remove any unreacted n-butanol and then to separate the different propylene glycol ether fractions (mono-, di-, and tri-).

Purification and Characterization

The purification of TPnB from the reaction mixture is achieved through fractional distillation under reduced pressure. The different boiling points of the mono-, di-, and tripropylene glycol ethers allow for their separation. The final product can be characterized by various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify the different isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (hydroxyl and ether).

Quantitative Data and Process Optimization

The table below summarizes typical process parameters and outcomes for the synthesis of propylene glycol ethers. It is important to note that the selectivity for TPnB will be highly dependent on the specific reaction conditions and the starting material composition.

| Parameter | Typical Range | Rationale |

| Reactant Molar Ratio (PO:n-BuOH) | > 3:1 | To favor the formation of higher propylene glycol ethers. |

| Reaction Temperature | 100 - 160°C | To ensure a sufficient reaction rate without causing significant side reactions or decomposition. |

| Catalyst Loading (Homogeneous) | 0.5 - 2 wt% | To achieve a practical reaction rate. Higher concentrations can lead to increased side reactions. |

| Pressure | Atmospheric or slightly elevated | To maintain propylene oxide in the liquid phase at the reaction temperature. |

| Propylene Oxide Conversion | > 95% | To maximize the yield of the desired products. [6] |

| Selectivity for PnB + DPnB | ~91% (in a process targeting these) | Illustrates the challenge in selectively producing only one glycol ether. [6] |

Conclusion

The synthesis of this compound is a well-established industrial process that relies on the principles of base-catalyzed nucleophilic ring-opening of epoxides. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the choice of catalyst, the synthesis can be directed towards the preferential formation of this higher-order glycol ether. The use of heterogeneous catalysts and the recycling of lower-order glycol ether streams represent key strategies for developing more sustainable and efficient manufacturing processes. This guide provides a foundational understanding for researchers and professionals to explore the synthesis and application of this important industrial solvent.

References

- CN108373402B - Method for producing propylene glycol butyl ether and dipropylene glycol ...

-

Insights into the Mechanism of Carbon Dioxide and Propylene Oxide Ring-Opening Copolymerization Using a Co(III)/K(I) Heterodinuclear Catalyst | Journal of the American Chemical Society. (URL: [Link])

-

Insights into the Mechanism of Carbon Dioxide and Propylene Oxide Ring-Opening Copolymerization Using a Co(III)/K(I) Heterodinuclear Catalyst - NIH. (URL: [Link])

- CN104230678A - Method for producing dipropylene glycol butyl ether and tripropylene ...

-

Tripropylene Glycol Monobutyl Ether Suppliers - Specialty Chemical Manufacturers - China Amines Co. (URL: [Link])

-

Propylene oxide. (URL: [Link])

-

Direct synthesis of propylene glycol methyl ether from propylene using an Al-TS-1 catalyst: Ti–Al synergy - New Journal of Chemistry (RSC Publishing). (URL: [Link])

- US20150057468A1 - Process for producing propylene glycol methyl ether - Google P

-

Propylene Oxide - Air Liquide Malaysia. (URL: [Link])

-

Propylene glycol butyl ether (TPNB) - Highly Chemical New Materical Co, Ltd. (URL: [Link])

-

Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst - MDPI. (URL: [Link])

-

Synthesis of Propylene Glycol Methyl Ether Catalyzed by MCM-41 - ResearchGate. (URL: [Link])

- CN102924242B - The method of purifying propylene glycol compounds - Google P

- US2996550A - Process for preparing polypropylene ether glycols - Google P

-

Highly selective synthesis of propylene glycol ether from methanol and propylene oxide catalyzed by basic ionic liquid | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and Identification of Propylene Glycol Phenyl Ethers - ACS Publications. (URL: [Link])

-

Synthesis of propylene glycol ethers from propylene oxide catalyzed by environmentally friendly ionic liquids - ResearchGate. (URL: [Link])

-

Direct Comparative Study of Ring-Opening Polymerization between Propylene Oxide and Cyclohexene Oxide: Geometric Control of Epoxide Polymerization Behaviors | Macromolecules - ACS Publications. (URL: [Link])

-

Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst - PSE Community.org. (URL: [Link])

-

Kinetics of ethoxylation and propoxylation of 1- and 2-octanol catalyzed by KOH - OSTI.GOV. (URL: [Link])

-

Kinetics of Ethoxylation and Propoxylation of Ethylene Glycol Catalyzed by KOH | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst - ResearchGate. (URL: [Link])

-

Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf. (URL: [Link])

-

Acid and Base Catalyzed Reactions of Epoxides with Alcohols - YouTube. (URL: [Link])

-

Glycol TPM - Tripropylene Glycol Methyl Ether. (URL: [Link])

-

Tripropylene glycol, monobutyl ether - the NIST WebBook. (URL: [Link])

-

Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems | ACS Omega. (URL: [Link])

-

tripropylene glycol monomethyl ether (mixture of isomers), 25498-49-1. (URL: [Link])

-

Kinetics of the liquid-phase addition reactions initiated by propylene oxide and methanol and catalyzed by sodium hydroxide - ResearchGate. (URL: [Link])

-

(PDF) Polymer-supported catalysts for clean preparation of n-butanol - ResearchGate. (URL: [Link])

-

Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5 | A to Z | Chemicals. (URL: [Link])

-

Tripropylene Glycol Monobutyl Ether Suppliers - Specialty Chemical Manufacturers - China Amines Co. (URL: [Link])

-

Preparation of Keggin and Preyssler Heteropolyacid Catalysts on Amine-modified SBA-15 and Their Catalytic Performances in Esterification of n-Butanol with Acetic Acid | Request PDF - ResearchGate. (URL: [Link])

-

Kinetics of epoxidation of propylene over TS-1 in isopropanol | Request PDF. (URL: [Link])

-

Purification of Waste Organic Solvent Containing Propylene Glycol Monomethyl Ether Acetate (PGMEA) - ResearchGate. (URL: [Link])

-

Epoxide Ring Opening With Base - Master Organic Chemistry. (URL: [Link])

-

The Reaction of Propylene Oxide with Alcohols | Journal of the American Chemical Society. (URL: [Link])

-

GLYCOL ETHERS 2554 - CDC. (URL: [Link])

-

Experimental and Kinetic Modelling Study of the Heterogeneous Catalytic Conversion of Bioethanol into n-Butanol Using MgO–Al 2 O 3 Mixed Oxide Catalyst - MDPI. (URL: [Link])

-

Catalytic Reactions of n-Propanol and n-Butanol with Hydrogen Sulfide - ResearchGate. (URL: [Link])

-

Renewable Butene Production through Dehydration Reactions over Nano-HZSM-5/γ-Al 2 O 3 Hybrid Catalysts - MDPI. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20150057468A1 - Process for producing propylene glycol methyl ether - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. kowachemical.com [kowachemical.com]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. in.nau.edu [in.nau.edu]

- 9. purdue.edu [purdue.edu]

A Comprehensive Spectroscopic and Spectrometric Guide to Tris(nonylphenyl) phosphite (TPnB)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Key Industrial Additive

Tris(nonylphenyl) phosphite (TPnB), a prominent antioxidant and stabilizer in the polymer industry, plays a crucial role in preventing the degradation of various materials.[1][2] Its efficacy is intrinsically linked to its chemical structure, a complex mixture of isomers that necessitates a detailed analytical characterization for quality control, regulatory compliance, and understanding its mechanism of action and potential environmental fate. This technical guide provides an in-depth exploration of the spectroscopic and spectrometric data of TPnB, offering field-proven insights into its analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As commercial TPnB is typically a complex mixture of isomers, primarily with the nonyl group in the para position of the phenyl ring, this guide will focus on the characterization of this prevalent form. A common impurity in technical-grade TPnB is nonylphenol, which may also be observable in spectroscopic analyses.

The Structure of Tris(nonylphenyl) phosphite

The core structure of TPnB consists of a central phosphorus atom bonded to three nonylphenoxyl groups. The nonyl group is a nine-carbon alkyl chain, which, in commercial products, is often branched and attached to the phenyl ring at various positions, though the para-substituted isomer is generally the most abundant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For TPnB, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of TPnB is characterized by signals arising from the aromatic protons of the phenyl rings and the aliphatic protons of the nonyl chains. Due to the isomeric complexity of commercial TPnB, the aromatic region may display complex multiplets.

Expected Chemical Shifts for Tris(p-nonylphenyl) phosphite:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 7.2 - 6.8 | m | Aromatic protons (AA'BB' system for p-substituted rings) |

| ~ 2.6 | t | -CH₂- protons adjacent to the aromatic ring |

| ~ 1.6 | m | -CH₂- protons beta to the aromatic ring |

| ~ 1.3 | m | -(CH₂)₆- protons of the alkyl chain |

| ~ 0.9 | t | Terminal -CH₃ protons of the alkyl chain |

Expertise & Experience in Interpretation: The aromatic region is particularly diagnostic. For a pure para-substituted isomer, one would expect a pair of doublets (an AA'BB' system). However, the presence of ortho and meta isomers, along with potential impurities like nonylphenol, will lead to overlapping and more complex multiplets in this region. The integration of the aliphatic to aromatic proton signals can provide an estimate of the average chain length and purity.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the TPnB sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves TPnB.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Number of Scans: 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lower natural abundance of ¹³C, longer acquisition times are typically required.

Expected Chemical Shifts for Tris(p-nonylphenyl) phosphite:

| Chemical Shift (ppm) | Assignment |

| ~ 150 - 145 | Aromatic C-O |

| ~ 140 - 135 | Aromatic C-C₉H₁₉ |

| ~ 130 - 120 | Aromatic C-H |

| ~ 35 | -CH₂- adjacent to the aromatic ring |

| ~ 32 - 22 | Aliphatic -(CH₂)₇- |

| ~ 14 | Terminal -CH₃ |

Expertise & Experience in Interpretation: The chemical shifts of the aromatic carbons are sensitive to the substitution pattern. The carbon attached to the oxygen of the phosphite ester will be the most downfield among the aromatic carbons. The presence of multiple signals in the aromatic and aliphatic regions can indicate a mixture of isomers.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is advisable for quantitative accuracy, especially for quaternary carbons.

-

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

³¹P NMR Spectroscopy

³¹P NMR is a highly specific technique for phosphorus-containing compounds. Since ³¹P has a 100% natural abundance and a spin of 1/2, it is a sensitive nucleus for NMR analysis.

Expected Chemical Shift:

| Chemical Shift (ppm) | Assignment |

| ~ 130 - 125 | P(OAr)₃ |

Expertise & Experience in Interpretation: The chemical shift of the phosphorus nucleus in phosphites is distinct from that in phosphates (typically 0 to -20 ppm), which are potential oxidation products. Therefore, ³¹P NMR is an excellent tool for assessing the purity and stability of TPnB. The presence of a single, sharp peak in the expected region would indicate a relatively pure phosphite sample.

Experimental Protocol: ³¹P NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

-

Instrumentation: An NMR spectrometer equipped with a broadband or phosphorus-specific probe.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence.

-

Number of Scans: 64-128 scans are usually sufficient.

-

Reference: An external standard of 85% H₃PO₄ is used to define 0 ppm.

-

-

Data Processing: Standard Fourier transformation and phasing are applied.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.[3] For TPnB, the IR spectrum will be dominated by absorptions from the P-O-Ar linkage, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

Characteristic IR Absorption Bands for TPnB:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2960 - 2850 | Aliphatic C-H stretch | Strong |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1200 - 1160 | Ar-O stretch | Strong |

| 950 - 850 | P-O-Ar stretch | Strong |

| 830 | p-substituted C-H out-of-plane bend | Strong |

Expertise & Experience in Interpretation: The strong absorption band in the 950-850 cm⁻¹ region is highly characteristic of the P-O-Ar moiety. The intense aliphatic C-H stretching bands confirm the presence of the long alkyl chains. The pattern of the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can provide clues about the substitution pattern on the phenyl rings. A strong band around 830 cm⁻¹ is indicative of para-substitution.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: As TPnB is a viscous liquid, it can be analyzed directly without any sample preparation. Place a small drop of the liquid onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Collect the spectrum of the TPnB sample.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For a large, relatively non-volatile molecule like TPnB, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer are suitable.[4]

Expected Molecular Ion:

| m/z | Ion |

| 689.5 | [M+H]⁺ |

| 711.5 | [M+Na]⁺ |

Expertise & Experience in Interpretation: The molecular ion peak ([M+H]⁺ or [M+Na]⁺) is crucial for confirming the molecular weight of TPnB (C₄₅H₆₉O₃P, exact mass: 688.50). The fragmentation pattern can provide structural information. A common fragmentation pathway for phosphite esters is the cleavage of the P-O bond, leading to the formation of ions corresponding to the nonylphenoxyl group and its further fragments. The detection of a fragment at m/z 221, corresponding to protonated nonylphenol, can be indicative of the fragmentation of the parent molecule or the presence of nonylphenol as an impurity.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated method for the quantification of TPnB in food packaging materials.[4]

-

Sample Preparation:

-

Extract the TPnB from the sample matrix using an appropriate organic solvent (e.g., hexane/isopropanol).

-

Dilute the extract to a suitable concentration in the mobile phase.

-

-

Liquid Chromatography (LC):

-

Column: A C8 or C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water or isopropanol is commonly used.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is effective for the ionization of TPnB.[4]

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

MS/MS Fragmentation: For structural confirmation and quantification, collision-induced dissociation (CID) can be performed on the protonated molecular ion (m/z 689.5). Monitoring specific parent-to-daughter ion transitions increases the selectivity and sensitivity of the analysis.

-

Conclusion

The comprehensive spectroscopic and spectrometric analysis of Tris(nonylphenyl) phosphite is essential for its quality control and for understanding its behavior in various applications. This guide provides a framework for the acquisition and interpretation of NMR, IR, and MS data for TPnB. While commercial TPnB exists as a complex mixture of isomers, the principles and expected spectral features outlined here provide a solid foundation for its characterization. The provided protocols are robust starting points that can be further optimized for specific instrumentation and analytical goals. By integrating data from these complementary techniques, researchers and scientists can gain a detailed understanding of the molecular signature of this important industrial chemical.

References

-

PubChem. Tris(nonylphenyl) phosphite. National Center for Biotechnology Information. [Link]

-

PubChem. Tri(o-nonylphenyl) phosphite. National Center for Biotechnology Information. [Link]

-

Mottier, P., et al. (2014). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Food Additives & Contaminants: Part A, 31(5), 962-972. [Link]

-

ResearchGate. Chemical structures of (a) tris (nonylphenyl) phosphite (TNPP), and (b)... [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

Chemistry LibreTexts. 9.10: NMR of phosphorylated compounds. [Link]

-

Mottier, P., et al. (2014). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. PubMed. [Link]

Sources

- 1. Tris(nonylphenyl)phosphite | C45H69O3P | CID 76452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. トリス(ノニルフェニル)亜リン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological profile of Tripropylene glycol mono-n-butyl ether

An In-Depth Technical Guide to the Toxicological Profile of Tripropylene Glycol Mono-n-Butyl Ether (TPnB)

Foreword: A Modern Approach to Solvent Safety Evaluation

This compound (TPnB), a high-boiling point, low-volatility solvent, has found extensive use in formulations ranging from coatings and inks to heavy-duty cleaners and personal care products.[1][2][3] Its favorable physicochemical properties, such as excellent solvency for both polar and non-polar substances and miscibility with water and most organic solvents, make it a versatile and effective ingredient.[1][3] However, as with any chemical substance, a thorough understanding of its toxicological profile is paramount for ensuring safe handling, appropriate application, and accurate risk assessment.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, the objective is to provide a synthesized, field-proven perspective on the toxicology of TPnB. We will delve into the causality behind the toxicological assessments, explaining not just what was found, but how and why specific experimental designs are employed to generate reliable and predictive data. The protocols described are designed as self-validating systems, a cornerstone of modern toxicological science, ensuring robustness and reproducibility in line with international standards set by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[4][5]

Physicochemical Identity and Its Toxicological Implications

A substance's physical and chemical nature is the foundation of its toxicological profile. Properties like vapor pressure, water solubility, and molecular weight govern its environmental fate and its potential for absorption into biological systems.

Chemical Identification:

-

Chemical Name: this compound

-

Synonyms: TPnB, DOWANOL™ TPnB Glycol Ether, Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-[2][6][7][8]

Key Physicochemical Properties:

| Property | Value | Significance & Toxicological Insight | Source |

| Appearance | Clear, colorless to pale yellow liquid with a mild odor | Low odor minimizes sensory irritation at ambient temperatures. | [1][8] |

| Boiling Point | 265–276 °C (lit.) | Very high boiling point corresponds to low volatility, significantly reducing the potential for inhalation exposure under normal use conditions. | [1][7] |

| Vapor Pressure | <0.01 mmHg at 20-25°C | Extremely low vapor pressure confirms a minimal inhalation hazard at room temperature. | [1][8] |

| Water Solubility | 40.2 g/L at 20°C | Moderate water solubility suggests it can be absorbed via ingestion and can be distributed in aqueous biological compartments. | [7] |

| Log Kow (n-octanol/water) | 1.88 - 2.1 | A low partition coefficient indicates a low potential for bioaccumulation in fatty tissues. | [1] |

| Density | ~0.93 - 0.95 g/cm³ at 20-25°C | Relevant for formulation and storage; not a primary driver of toxicity. | [1][7] |

-

Expert Insight: The combination of a high boiling point and very low vapor pressure is the most critical factor for TPnB's favorable safety profile in occupational settings. Unlike more volatile glycol ethers, the risk of generating high atmospheric concentrations that could lead to systemic toxicity via inhalation is inherently low.[1]

Toxicokinetics: The Journey Through the Body

While specific toxicokinetic studies on TPnB are not extensively published, the behavior of the propylene glycol ether (P-series) class provides a reliable predictive framework.[10]

-

Absorption: Due to its moderate water solubility and lipophilicity, TPnB is expected to be readily absorbed via the oral route. Dermal absorption is likely to be slower but can contribute to systemic exposure with prolonged contact.[10] Inhalation absorption is limited by the low volatility.[1]

-

Distribution: Once absorbed, it is expected to be distributed throughout the body.[10]

-

Metabolism: The primary metabolic pathway for P-series glycol ethers involves oxidation. The predominant alpha isomer of TPnB is a secondary alcohol, which is metabolized differently from the ethylene glycol ether (E-series) counterparts.[10] A key point of differentiation is that P-series ethers do not form the alkoxyacetic acid metabolites responsible for the reproductive and developmental toxicities seen with some E-series ethers.[10] One of the primary metabolites is propylene glycol, which is of low toxicity and is completely metabolized in the body.[10]

-

Excretion: Metabolites are expected to be excreted primarily via urine.

Proposed General Metabolic Pathway for P-Series Glycol Ethers

Caption: Generalized metabolic pathway for P-series glycol ethers like TPnB.

Acute Toxicity Assessment

Acute toxicity studies evaluate the potential for adverse health effects from a single, short-term exposure. These studies are crucial for hazard classification and for defining emergency response procedures.

| Endpoint | Result | Species | Classification | Source |

| Oral LD₅₀ | >2,000 - >5,000 mg/kg | Rat | Low acute toxicity | [1][2] |

| Dermal LD₅₀ | >2,000 mg/kg | Rabbit | Low acute toxicity | [1][2] |

| Inhalation | Unlikely at normal workplace concentrations | N/A | Low inhalation hazard | [2] |

-

Expertise & Causality: The high LD₅₀ values (the dose required to be lethal to 50% of a test population) firmly place TPnB in the category of low acute toxicity by both oral and dermal routes.[1][2] An oral LD₅₀ above 2,000 mg/kg is generally considered the threshold for low concern.[11] The experimental design for these studies, typically following OECD Guidelines 423 or 425, is structured to minimize animal use while maximizing data output for classification.[12][13][14]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This protocol is a self-validating system that uses a stepwise procedure to classify a substance with a minimum number of animals.

-

Animal Selection & Acclimatization: Healthy, young adult nulliparous, non-pregnant female rats are used, as they are often slightly more sensitive.[11] Animals are acclimatized for at least 5 days to laboratory conditions (22°C ± 3°C, 12-hour light/dark cycle).[11] This ensures that observed effects are due to the test substance, not environmental stress.

-

Dose Preparation & Administration: The test substance is administered as a single dose by oral gavage.[13] Animals are fasted overnight prior to dosing to ensure gastric emptying and promote absorption.[13]

-

Stepwise Dosing Procedure:

-

Step 1: Three animals are dosed at a starting dose (e.g., 2000 mg/kg, based on prior knowledge of low toxicity).

-

Decision Logic: The outcome of Step 1 determines the next action. If 0 or 1 animal dies, the test is stopped, and the substance is classified. If 2 or 3 animals die, the procedure moves to a lower dose with three new animals.

-

Subsequent Steps: This process is repeated until a clear classification can be made. This stepwise approach avoids using large groups of animals at doses that are clearly non-lethal or lethal.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[11]

-

Pathology: Gross necropsy is performed on all animals at the end of the study to identify any target organs.

Workflow: OECD 423 Acute Toxic Class Method

Caption: Decision workflow for the OECD 423 acute oral toxicity test.

Irritation and Sensitization

-

Skin Irritation: TPnB may cause mild, transient skin irritation upon prolonged or repeated exposure.[2] It is not classified as a skin corrosive or irritant.

-

Eye Irritation: The substance is classified as causing moderate to serious eye irritation.[2][9] Contact can lead to redness, tearing, and potential transient corneal injury.[2][8] This necessitates the use of safety goggles during handling.[1]

-

Skin Sensitization: Studies in guinea pigs have shown that TPnB is not a skin sensitizer, meaning it is not expected to cause an allergic skin reaction after repeated contact.[1][2][9]

Repeated Dose and Chronic Toxicity

Subchronic studies evaluate the effects of repeated exposure over a longer period (e.g., 90 days) to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Findings: Subchronic studies have not identified significant hepatotoxicity (liver damage) or nephrotoxicity (kidney damage).[1] Extended or repeated exposure may cause skin dryness.[2] The overall evidence points to a low potential for systemic toxicity from repeated exposure under normal industrial use conditions.

Genotoxicity and Carcinogenicity

-

Genotoxicity: Genotoxicity assays investigate the potential of a substance to damage genetic material (DNA). TPnB has shown negative results in a battery of standard tests.

-

Bacterial Reverse Mutation Test (Ames Test): An in vitro study found no evidence of gene mutations in Salmonella typhimurium with or without metabolic activation.[6] This is a primary screening test for mutagenic potential.

-

Micronucleus Assay: An in vivo study in mice showed negative results, indicating that TPnB did not cause chromosomal damage.[6]

-

-

Carcinogenicity: TPnB is not listed or classified as a carcinogen.[2][15] The lack of genotoxic potential, coupled with no structural alerts for carcinogenicity, suggests a low carcinogenic risk.[6] Furthermore, long-term bioassays on related propylene glycol ethers, such as propylene glycol methyl ether (PM), have not shown statistically significant increases in tumors.[10]

Reproductive and Developmental Toxicity

This is a critical endpoint, particularly for glycol ethers, as some E-series compounds are known reproductive toxicants.

-

Findings: TPnB demonstrates a favorable profile.

-

Reproductive Toxicity: A one-generation reproductive study in rats reported a NOAEL of 1000 mg/kg/day, with no adverse effects on parental reproductive parameters.[6]

-

Developmental Toxicity: OECD 414 studies have shown no teratogenic (birth defect-causing) effects.[1]

-